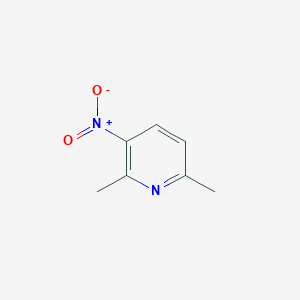

2,6-Dimethyl-3-nitropyridine

Overview

Description

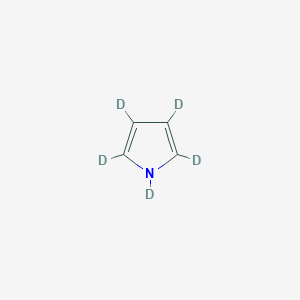

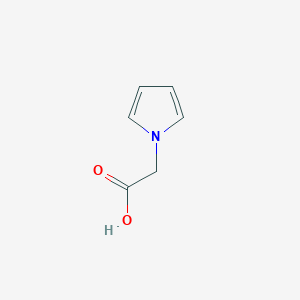

2,6-Dimethyl-3-nitropyridine is a chemical compound that belongs to the class of nitropyridines, which are characterized by the presence of nitro groups attached to a pyridine ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. The addition of nitro and methyl groups to the pyridine ring alters its chemical and physical properties, making it a compound of interest in various chemical research areas.

Synthesis Analysis

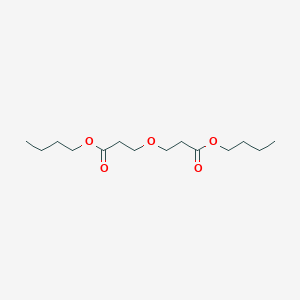

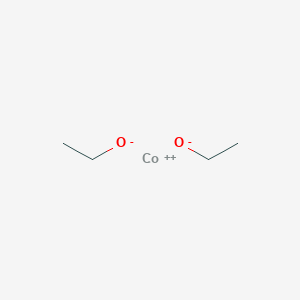

The synthesis of derivatives of this compound involves multiple steps, including alkylation, acylation, and nitration. For instance, the synthesis of 2,6-bis-anilino-3-nitropyridines includes the alkylation or acylation at the anilino nitrogen atoms . Another example is the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine through a series of substitution, nitration, ammoniation, and oxidation processes, with an overall yield of 60.6% . Additionally, the synthesis of unsymmetrical bipyridyl ligands involves coupling reactions, as demonstrated in the preparation of 6,6'-dimethyl-3-nitro-2,2'-bipyridine .

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives has been extensively studied using X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of 2,6-dimethyl-4-nitropyridine N-oxide (DMNPO) reveals a monoclinic structure with non-coplanar nitro groups . Similarly, the structure of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine shows two nearly planar pyridine subunits with a bent conformation of the hydrazo-bridge . The molecular conformation and vibrational properties of these compounds are often investigated using spectroscopic methods and theoretical simulations [3, 5, 6, 7].

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives can be influenced by various intermolecular interactions. For instance, the presence of C–H⋯O hydrogen bonds can affect the vibrational properties of the compounds . The formation of dimers through NH⋯N hydrogen bonds is another example of how intermolecular interactions can influence the structure and reactivity of these molecules . Additionally, the presence of substituents like iodine can lead to short contacts between atoms, which can be significant for the vibrational spectra and molecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their molecular structure. The vibrational spectra, including IR and Raman, provide insights into the molecular vibrations and the strength of intermolecular interactions [2, 3, 5, 6, 7]. Theoretical calculations, such as DFT, help in understanding the molecular stability, bond strength, and electron density distribution [3, 6]. The study of natural bond orbital (NBO) analysis and molecular electrostatic potential (ESP) surfaces further contributes to the knowledge of the chemical reactivity and potential applications of these compounds .

Scientific Research Applications

Molecular and Vibrational Studies

2,6-Dimethyl-3-nitropyridine has been extensively studied for its molecular and vibrational properties. A study by Yıldırım et al. (2011) utilized density functional theory (DFT) calculations to identify and characterize the compound, revealing insights into its molecular structures and vibrational spectra. This kind of research is foundational for understanding how such compounds interact at a molecular level and their potential applications in various fields (Yıldırım et al., 2011).

Crystal Structure Analysis

Another significant area of research involves analyzing the crystal structure of derivatives of this compound. Hanuza et al. (1998) explored the crystal structure of 2,6-dimethyl-4-nitropyridine N-oxide, examining its molecular arrangement and the impact of intermolecular interactions on its properties. Such studies are crucial for understanding the material properties and potential applications of these compounds in areas like materials science and pharmaceuticals (Hanuza et al., 1998).

Synthetic Chemistry and Applications

The compound also finds applications in synthetic chemistry. Rakhit et al. (1979) demonstrated the formation of aminals from amines via a Pummerer rearrangement involving derivatives of this compound. Such reactions are significant for developing novel synthetic pathways and understanding reaction mechanisms in organic chemistry (Rakhit et al., 1979).

Nonlinear Optical Applications

The potential of this compound derivatives in nonlinear optical (NLO) applications has been investigated. Manivannan et al. (2008) studied various properties of N-alkyl-2,6-dimethyl-4(1H)-pyridinones, including their suitability for generating blue-green laser radiation. Such research is pivotal for advancing optical technologies and developing new materials for photonics (Manivannan et al., 2008).

Safety and Hazards

“2,6-Dimethyl-3-nitropyridine” is a flammable solid. It may cause respiratory irritation, serious eye irritation, and skin irritation. In case of contact with eyes or skin, rinse thoroughly with plenty of water and consult a physician. If swallowed, do not induce vomiting and consult a physician. Avoid breathing dust/fume/gas/mist/vapours/spray .

Mechanism of Action

Target of Action

Nitropyridines, the class of compounds to which 2,6-dimethyl-3-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .

Biochemical Pathways

Nitropyridines are known to be involved in various chemical reactions, including the synthesis of imidazo[4,5-c]pyridines from 4-aminopyridine . These compounds have potential applications in medicinal chemistry, suggesting that this compound may also influence related biochemical pathways.

Pharmacokinetics

The compound’s physical and chemical properties, such as its density (12±01 g/cm3), boiling point (2354±350 °C at 760 mmHg), and solubility in methanol , suggest that it may have specific pharmacokinetic characteristics that influence its bioavailability.

properties

IUPAC Name |

2,6-dimethyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-4-7(9(10)11)6(2)8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETHUDGJSSKZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165816 | |

| Record name | 2,6-Dimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15513-52-7 | |

| Record name | 2,6-Dimethyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15513-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-3-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015513527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15513-52-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

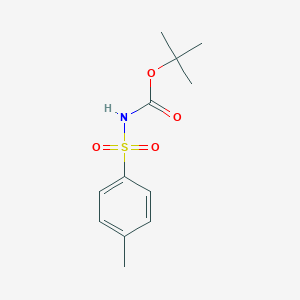

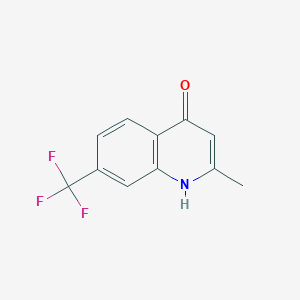

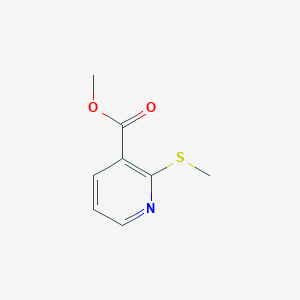

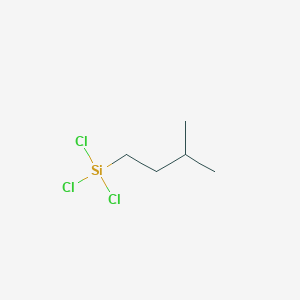

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2,6-dimethyl-3-nitropyridine derivatives influence their activity as calcium channel modulators?

A: Research has shown that the substituents at the C-4 position of the this compound core significantly impact calcium channel modulation activity [, ]. For instance, a study found that compounds with a C-4 2-trifluoromethylphenyl, 2-pyridyl, or benzofurazan-4-yl substituent generally exhibited more potent smooth muscle calcium channel antagonist activity than those with a C-4 3-pyridyl or 4-pyridyl substituent []. Interestingly, the point of attachment of isomeric pyridyl substituents at the C-4 position also played a role, with 2-pyridyl demonstrating greater potency than 3-pyridyl and 4-pyridyl isomers []. Furthermore, replacing the traditional C-4 aryl or heteroaryl substituents with a C-4 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl (uracil) substituent resulted in a loss of in vitro calcium channel antagonist activity, suggesting that this modification is not a suitable bioisostere for calcium channel modulation [].

Q2: Can this compound derivatives function as nitric oxide donors?

A: While some this compound derivatives were designed to incorporate an O2‐alkyl‐1‐(pyrrolidin‐1‐yl)diazen‐1‐ium‐1,2‐diolate ester moiety as a potential nitric oxide donor, studies revealed that this particular moiety was not effective for nitric oxide release []. In vitro incubation with l-cysteine, rat serum, or pig liver esterase resulted in less than 1% nitric oxide release, indicating that this specific structural modification did not confer the desired nitric oxide donating properties [].

Q3: Have there been any attempts to explore alternative applications for this compound derivatives beyond calcium channel modulation?

A: Yes, research has explored the use of this compound derivatives as precursors for indole synthesis [, ]. Specifically, 4-alkyl-2,6-dimethyl-3-nitropyridine methiodides have been successfully utilized in recyclization reactions in the presence of ketones to yield indole derivatives [, ]. This highlights the versatility of the this compound scaffold for exploring diverse chemical transformations and potential applications in synthetic chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)

![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)